5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile
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Overview
Description
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, piperazine, oxazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Furan-2-carbonyl Piperazine Intermediate
Starting Materials: Furan-2-carboxylic acid and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in an organic solvent like dichloromethane.
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Synthesis of the Oxazole Ring
Starting Materials: The intermediate from the first step and 3-methoxybenzaldehyde.
Reaction Conditions: This step often involves a cyclization reaction facilitated by a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.
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Formation of the Final Compound
Starting Materials: The oxazole intermediate and a nitrile source such as cyanogen bromide.
Reaction Conditions: The final step typically requires a base like potassium carbonate in a polar aprotic solvent such as DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, due to its ability to interact with specific molecular targets.
Industry
Industrially, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics, due to its complex structure.
Mechanism of Action
The mechanism of action of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings may facilitate binding to these targets, while the piperazine moiety could enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile: Contains a chlorine atom instead of a methoxy group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the methoxy group in 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile distinguishes it from similar compounds, potentially enhancing its reactivity and interaction with biological targets. This unique feature may make it more suitable for certain applications, such as drug development or material science.
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-26-15-5-2-4-14(12-15)18-22-16(13-21)20(28-18)24-9-7-23(8-10-24)19(25)17-6-3-11-27-17/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXRMJKYBAHNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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